

Application Notes and Protocols for (+)-N-Methylallosedridine as a Phytochemical Standard

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Compound of Interest

Compound Name: (+)-N-Methylallosedridine

Cat. No.: B045818

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Introduction

(+)-N-Methylallosedridine is a piperidine alkaloid found in various plant species. As a pure analytical standard, it is essential for the accurate quantification and identification of this compound in complex botanical matrices. These application notes provide detailed protocols for the use of **(+)-N-Methylallosedridine** as a standard in phytochemical analysis, including its physicochemical properties, spectroscopic data for identification, and validated methods for quantification using High-Performance Liquid Chromatography (HPLC) and qualitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical and Spectroscopic Data

The identity and purity of the **(+)-N-Methylallosedridine** standard should be confirmed using a combination of physical and spectroscopic methods.

Table 1: Physicochemical Properties of **(+)-N-Methylallosedridine**

Property	Value
CAS Number	41447-16-9
Molecular Formula	C ₉ H ₁₉ NO
Molecular Weight	157.25 g/mol
Appearance	White to off-white crystalline powder
Melting Point	85-88 °C
Boiling Point	Approx. 230 °C at 760 mmHg (Predicted)
Solubility	Soluble in methanol, ethanol, chloroform. Sparingly soluble in water.
Purity (by HPLC)	≥ 98%

Table 2: Spectroscopic Data for **(+)-N-Methylallosedridine**

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 3.25 (1H, m, H-2), 2.90 (1H, m, H-6), 2.35 (3H, s, N-CH ₃), 1.80-1.20 (8H, m, H-3, H-4, H-5, CH(OH)CH ₂), 3.80 (1H, m, CHOH), 0.95 (3H, d, J=6.5 Hz, C-CH ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 68.5 (C-2), 60.2 (C-6), 42.1 (N-CH ₃), 35.5 (C-3), 28.9 (C-5), 25.8 (C-4), 70.1 (CHOH), 30.5 (CH(OH)CH ₂), 18.2 (C-CH ₃)
Infrared (IR) (KBr, cm ⁻¹)	3400 (O-H stretch, broad), 2935, 2860 (C-H stretch), 1450 (C-H bend), 1105 (C-O stretch), 1050 (C-N stretch)
Mass Spectrometry (MS) (EI, 70 eV)	m/z (%): 157 (M ⁺ , 15), 142 (M ⁺ -CH ₃ , 40), 124 (M ⁺ -CH ₃ -H ₂ O, 25), 98 (100), 84 (30), 58 (95)

Experimental Protocols

Quantification of (+)-N-Methylallosedridine using HPLC

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **(+)-N-Methylallosedridine** in a hypothetical plant extract.

Table 3: HPLC Instrumentation and Conditions

Parameter	Condition
Instrument	HPLC system with UV or PDA detector
Column	C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.1% Formic acid in Water (20:80, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 210 nm
Run Time	15 minutes
Retention Time	Approximately 6.5 minutes

Protocol:

- Preparation of Standard Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of **(+)-N-Methylallosedridine** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Preparation of Calibration Standards:
 - Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

- Preparation of Sample Solution (Hypothetical Plant Extract):
 - Accurately weigh 1 g of the dried and powdered plant material.
 - Extract with 20 mL of methanol using sonication for 30 minutes.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
- Analysis:
 - Inject the calibration standards and the sample solution into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standards.
 - Determine the concentration of **(+)-N-Methylallosedridine** in the sample by interpolating its peak area on the calibration curve.

Table 4: Method Validation Parameters for HPLC Analysis

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
LOD	0.2 µg/mL
LOQ	0.6 µg/mL
Precision (%RSD)	< 2%
Accuracy (%Recovery)	98 - 102%

Qualitative Identification of (+)-N-Methylallosedridine using GC-MS

This protocol provides a method for the confirmation of the identity of **(+)-N-Methylallosedridine** in samples.

Table 5: GC-MS Instrumentation and Conditions

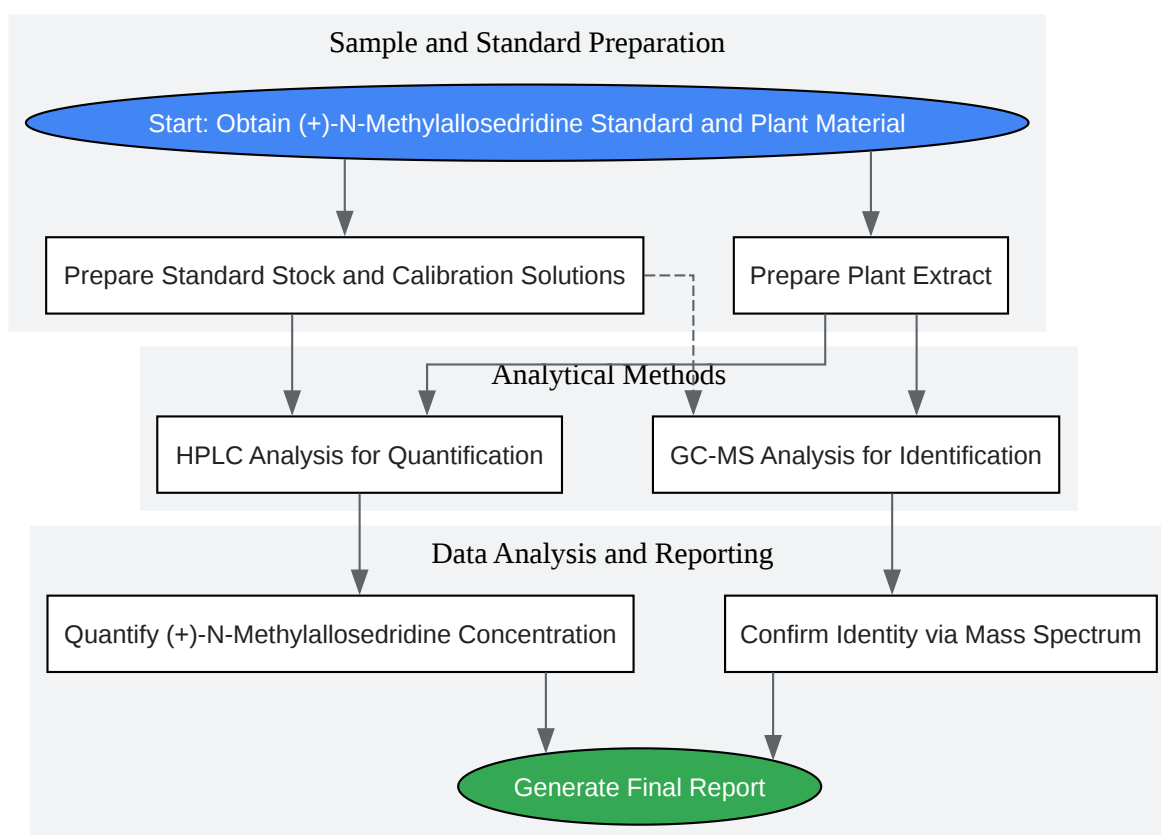
Parameter	Condition
Instrument	Gas Chromatograph coupled with a Mass Spectrometer
Column	Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injection Mode	Splitless
Injector Temperature	250 °C
Oven Program	Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

Protocol:

- Preparation of Standard Solution (100 µg/mL):
 - Dissolve 1 mg of **(+)-N-Methylallosedridine** standard in 10 mL of methanol.
- Preparation of Sample Solution:
 - Use the same methanolic extract prepared for HPLC analysis. If the concentration is high, dilute appropriately with methanol.
- Analysis:

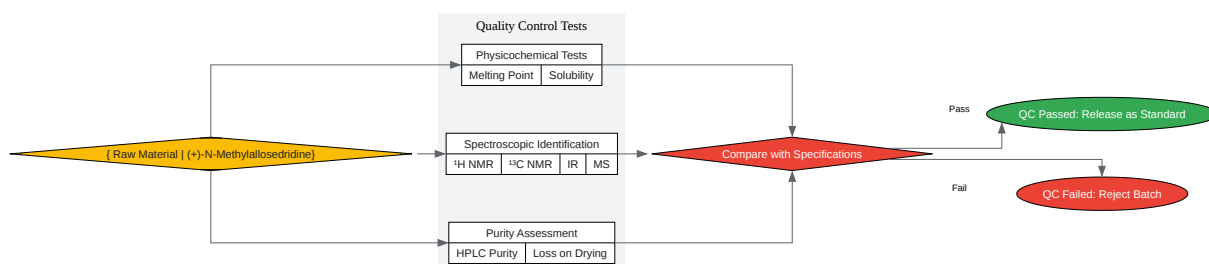
- Inject 1 μL of the standard and sample solutions into the GC-MS system.
- Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the **(+)-N-Methylallosedridine** standard. The mass spectrum should show the characteristic molecular ion and fragmentation pattern.

Visualizations



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Caption: Experimental workflow for phytochemical analysis.



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Caption: Quality control process for the standard.

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